{5-Azaspiro[2.4]heptan-7-yl}methanol
Overview
Description
{5-Azaspiro[2. This compound is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Azaspiro[2One common method involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions . For example, the synthesis of a related compound, (7S)-5-azaspiro[2.4]heptane-7-radical carbamic acid tert-butyl ester, involves the use of tert-butyl carbamate and a spiro intermediate .
Industrial Production Methods
Industrial production methods for {5-Azaspiro[2.4]heptan-7-yl}methanol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
{5-Azaspiro[2.4]heptan-7-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives .
Scientific Research Applications
{5-Azaspiro[2.4]heptan-7-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-Azaspiro[2.4]heptan-7-yl}methanol involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{5-Azaspiro[2.4]heptane-7-yl}methanol hydrochloride: A similar compound with a hydrochloride group.
(7S)-5-Azaspiro[2.4]heptane-7-radical carbamic acid tert-butyl ester: Another related compound used in the synthesis of sitafloxacin.
Uniqueness
{5-Azaspiro[2.4]heptan-7-yl}methanol is unique due to its spirocyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-7-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-6-3-8-5-7(6)1-2-7/h6,8-9H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXMOZJDQIKVLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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